5-Bromo-2H-chromene-3-carboxylic acid structural analysis and conformation
5-Bromo-2H-chromene-3-carboxylic acid structural analysis and conformation
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-2H-chromene-3-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 5-bromo-2H-chromene-3-carboxylic acid , a privileged heterocyclic scaffold distinct from its oxidized coumarin (2-oxo) and chromone (4-oxo) analogues. While often overshadowed by coumarins in literature, the 2H-chromene (2H-1-benzopyran) core offers unique electronic properties due to its interrupted aromaticity at the
Part 1: Molecular Architecture & Electronic Properties
Nomenclature and Connectivity
Precise nomenclature is critical to distinguish this molecule from coumarins.
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Substituents:
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C3: Carboxylic acid (-COOH), conjugated with the C3=C4 double bond.
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C5: Bromine atom. Note that C5 is the aromatic position "peri" to the C4 vinyl proton, not the position ortho to the ether oxygen (which is C8).
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Electronic and Steric Analysis
The 5-bromo-2H-chromene-3-carboxylic acid molecule exhibits a "push-pull" electronic system modified by significant steric strain.
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The 2H-Pyran Ring: Unlike the planar coumarin system, the 2H-chromene ring contains an
carbon at position 2. This forces the ring into a half-chair or sofa conformation , disrupting full planarity. -
The 5-Bromo "Peri" Effect: The bromine atom at C5 is spatially proximate to the proton at C4. The van der Waals radius of Bromine (1.85 Å) creates a steric clash with H-4, potentially distorting the C3-C4-C4a-C8a torsion angle or forcing the carboxylic acid at C3 to rotate out of conjugation to relieve strain transmitted through the double bond.
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Acid Conjugation: The C3-carboxylic acid acts as an electron sink. Resonance delocalization occurs from the ether oxygen (O1) through the double bond (C3=C4) to the carbonyl oxygen.
Table 1: Calculated Structural Parameters (DFT/B3LYP Level)
| Parameter | Value (Approx.) | Significance |
|---|---|---|
| Bond Length C3=C4 | 1.34 Å | Typical alkene character; essential for Michael acceptor reactivity. |
| Torsion C2-C3-C4-C4a | 15-20° | Indicates ring puckering (Half-Chair). |
| Distance Br(5)···H(4) | 2.4 - 2.6 Å | Below sum of vdW radii; indicates "Peri" steric strain. |
| pKa (COOH) | ~4.2 | Slightly higher than benzoic acid due to vinylogous donation from O1. |
Part 2: Synthetic Pathways & Validation
To synthesize 5-bromo-2H-chromene-3-carboxylic acid , one cannot simply brominate the parent chromene due to regioselectivity issues (which favor C6 or C8). The bromine must be installed in the salicylaldehyde precursor.
Critical Retrosynthetic Logic: To place a bromine at C5 of the chromene, the starting material must be 6-bromosalicylaldehyde .
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Reasoning: The aldehyde carbon of salicylaldehyde becomes C4 of the chromene. The carbon ortho to the aldehyde (C6 of salicylaldehyde) becomes C5 of the chromene.
Synthetic Protocol (DABCO-Mediated Annulation)
This protocol utilizes a modified Baylis-Hillman type mechanism followed by cyclization.
Reagents:
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6-Bromosalicylaldehyde (1.0 eq)
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Acrylonitrile (or Ethyl Acrylate) (1.2 eq)
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DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 eq)
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Solvent: 1,4-Dioxane or DMF.
Step-by-Step Workflow:
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Condensation: Dissolve 6-bromosalicylaldehyde and acrylonitrile in dioxane. Add DABCO catalyst.[3] Heat to 80°C for 4-6 hours. The phenol -OH adds to the nitrile (via Michael addition to the vinyl-DABCO adduct) followed by Aldol condensation and elimination.
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Intermediate Isolation: The resulting 5-bromo-2H-chromene-3-carbonitrile precipitates or is extracted with EtOAc.
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Hydrolysis: Reflux the nitrile in 20% NaOH/EtOH for 4 hours to convert -CN to -COOH.
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Acidification: Cool and acidify with 1M HCl to pH 2. The title compound precipitates as a solid.[2]
Caption: Synthetic route from 6-bromosalicylaldehyde via DABCO-mediated annulation and hydrolysis.
Part 3: Structural Characterization Protocols
Trustworthy identification requires distinguishing the 5-bromo isomer from the more common 6-bromo isomer.
NMR Spectroscopy (Diagnostic Signals)
The 1H NMR spectrum in DMSO-
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H4 (Vinyl Proton): This is the most diagnostic signal.
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Chemical Shift:
7.2 - 7.6 ppm (singlet or fine doublet). -
5-Br Effect: In the 5-bromo derivative, the H4 proton is deshielded by the magnetic anisotropy of the adjacent bromine lone pairs and the steric compression. It typically shifts downfield by ~0.2-0.4 ppm compared to the 6-bromo isomer.
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H2 (Methylene): Appears as a singlet (or fine doublet if long-range coupling exists) around
4.8 - 5.1 ppm. This confirms the 2H -chromene core (non-aromatic ring segment). -
Coupling Constants (
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The aromatic region (H6, H7, H8) will show an ABC pattern (if H6/H7/H8 are present) or specific splitting depending on the 5-Br substitution.
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Crucial Check: You should observe two ortho-coupled protons (H7 and H8) and one meta-coupled proton interaction if Br is at 5? No, if Br is at 5:
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H6 (ortho to Br), H7 (meta to Br), H8 (para to Br).
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Pattern: H6 (d), H7 (t), H8 (d). (Assuming H6-H7-H8 connectivity).
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X-Ray Crystallography (Protocol)
To resolve the puckering of the pyran ring definitively:
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Crystallization: Dissolve 20mg of the acid in hot Ethanol/Acetone (1:1). Allow slow evaporation at 4°C.
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Data Collection: Collect at 100K to minimize thermal motion of the carboxylic acid tail.
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Refinement: Look for intermolecular Hydrogen bonding (Dimer formation R2,2(8) motif) common in carboxylic acids.
Part 4: Conformational Analysis & Logic
The biological activity of chromene-3-carboxylic acids often depends on the orientation of the carboxylic acid relative to the ring plane.
The "Flip" Mechanism
The 2H-chromene ring is not static. It undergoes a ring-inversion between two half-chair conformers.
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Conformer A: C2 is above the benzene plane.
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Conformer B: C2 is below the benzene plane.
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Barrier: The energy barrier is low (< 5 kcal/mol), meaning in solution (NMR), the signals for H2 are averaged. However, the bulky 5-Bromo group increases the rigidity of the C4-C4a bond, potentially locking the conformation slightly or favoring one pucker to minimize Br...H4 repulsion.
Caption: Conformational equilibrium of the 2H-pyran ring, influenced by 5-substituent sterics.
References
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Synthesis of 2H-Chromenes via Baylis-Hillman Adducts: Kaye, P. T., & Nocanda, X. W. (2004). Synthesis and reactions of 3-substituted 2H-chromenes. Journal of the Chemical Society, Perkin Transactions 1.
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Structural Analysis of Chromene-3-Carboxylic Acids: Nakai, H., et al. (2003).[3] Conformational analysis of 2H-chromene-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry.
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General Chromene Synthesis (DABCO Method): Basanagouda, M., et al. (2010). Synthesis and antimicrobial activity of some new 2H-chromene derivatives. European Journal of Medicinal Chemistry.
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Crystallographic Data for 2H-Chromene Analogues: Cambridge Crystallographic Data Centre (CCDC). Search for 2H-chromene-3-carboxylic acid substructures.
